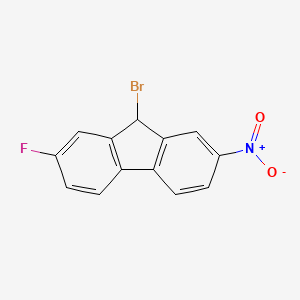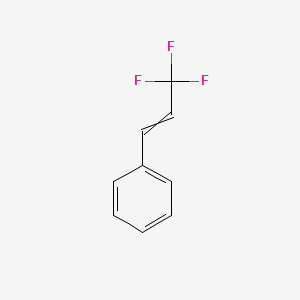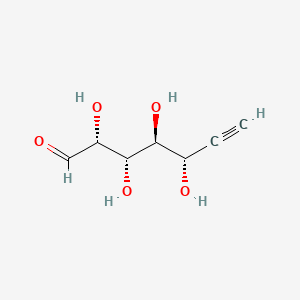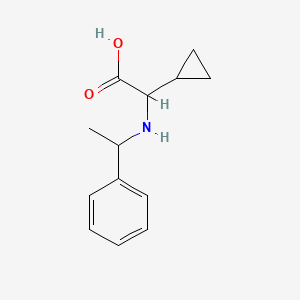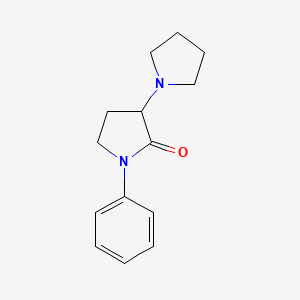![molecular formula C7HF9 B14748488 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene CAS No. 5074-57-7](/img/structure/B14748488.png)
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[221]hept-2-ene is a fluorinated bicyclic compound It is characterized by its unique structure, which includes a bicyclo[221]heptene framework with nine fluorine atoms attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene typically involves the fluorination of bicyclo[2.2.1]hept-2-ene derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the bicyclo[2.2.1]heptene framework can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Addition: Electrophiles like bromine (Br2) or nucleophiles like hydroxide ions (OH-) can be used for addition reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorine-substituted derivatives, while addition reactions can produce di-substituted compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene has several scientific research applications:
Materials Science: It is used in the development of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in drug development due to its unique structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and coatings.
Wirkmechanismus
The mechanism of action of 1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The fluorine atoms can form strong interactions with other molecules, influencing the compound’s reactivity and stability. The bicyclic structure provides rigidity, which can affect the compound’s binding to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Bicyclo[2.2.1]hept-2-ene
Uniqueness
1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene is unique due to its high fluorine content and the specific arrangement of fluorine atoms on the bicyclic framework. This gives it distinct chemical and physical properties compared to other similar compounds, such as enhanced thermal stability and resistance to chemical degradation.
Eigenschaften
CAS-Nummer |
5074-57-7 |
|---|---|
Molekularformel |
C7HF9 |
Molekulargewicht |
256.07 g/mol |
IUPAC-Name |
1,2,3,5,5,6,6,7,7-nonafluorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7HF9/c8-1-2-5(11,12)4(10,3(1)9)7(15,16)6(2,13)14/h2H |
InChI-Schlüssel |
IDOOBFXWFYZUKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(=C(C(C1(F)F)(C(C2(F)F)(F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



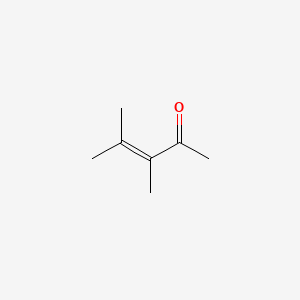
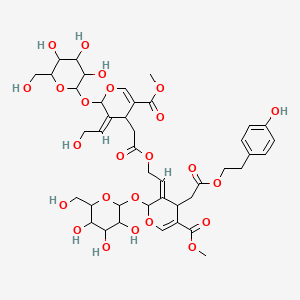
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
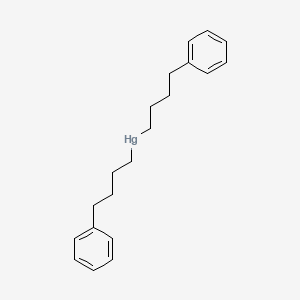
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
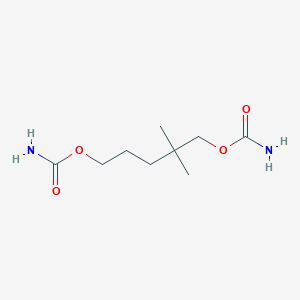
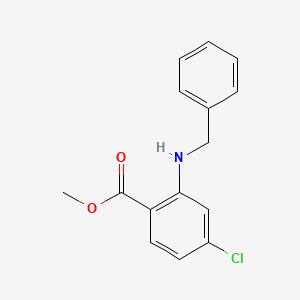
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
